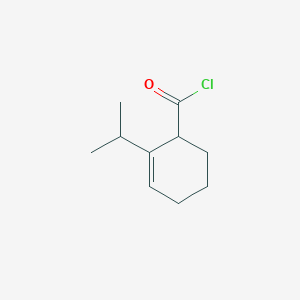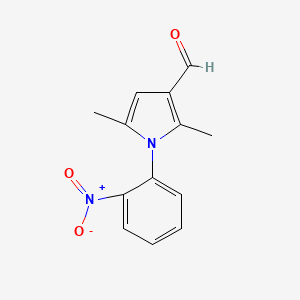
2,3-Dimethoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-2-methylbutane is an organic compound with the molecular formula C7H16O2. It is a branched ether, characterized by the presence of two methoxy groups attached to a methylbutane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-2-methylbutane typically involves the reaction of 2-methyl-2-butene with methanol in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methyl-2-butene reacts with methanol to form the desired ether .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2,3-Dimethoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-2-methylbutane involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions are typically governed by the nature of the functional groups and the reaction conditions .
Comparison with Similar Compounds
2,2-Dimethylbutane: An isomer with a different arrangement of methyl groups.
2-Methylbutane: A simpler alkane with fewer functional groups.
2,3-Dimethoxybutane: A similar ether with a different substitution pattern
Uniqueness: 2,3-Dimethoxy-2-methylbutane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its branched structure and the presence of two methoxy groups make it a versatile compound for various applications .
Properties
Molecular Formula |
C7H16O2 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,3-dimethoxy-2-methylbutane |
InChI |
InChI=1S/C7H16O2/c1-6(8-4)7(2,3)9-5/h6H,1-5H3 |
InChI Key |
JZHIJURQSGWECR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


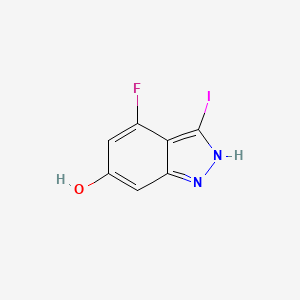
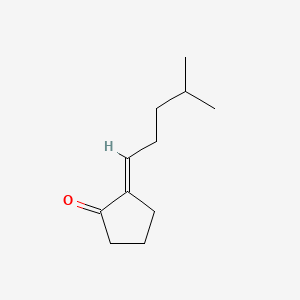
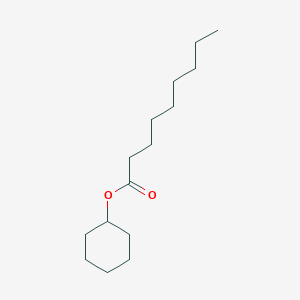

![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
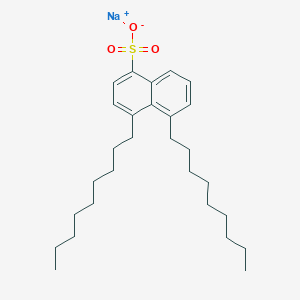
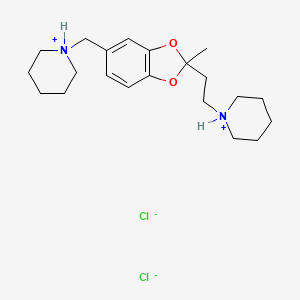
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
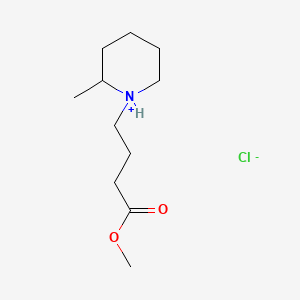
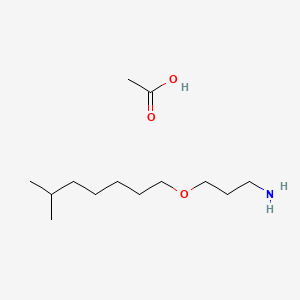
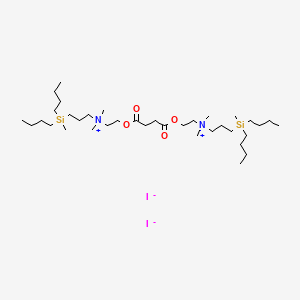
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
